molecular formula C8H12 B086759 1,4-Cyclooctadiene CAS No. 1073-07-0

1,4-Cyclooctadiene

Cat. No. B086759
CAS RN: 1073-07-0
M. Wt: 108.18 g/mol
InChI Key: DNZZPKYSGRTNGK-PQZOIKATSA-N
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Description

1,4-Cyclooctadiene (COD) is a colorless liquid with a formula of C8H12. It is an important organic compound used in various scientific research applications. COD is a cyclic hydrocarbon that contains two double bonds and eight carbon atoms in the ring structure. The compound is highly reactive and can be used in a variety of chemical reactions.

Mechanism Of Action

The mechanism of action of 1,4-Cyclooctadiene is not well understood. However, it is known that the compound can form complexes with metal ions, which can then be used in various catalytic reactions. The compound can also undergo various chemical reactions due to its highly reactive nature.

Biochemical And Physiological Effects

There is no information available on the biochemical and physiological effects of 1,4-Cyclooctadiene. However, it is known that the compound is highly reactive and can undergo various chemical reactions.

Advantages And Limitations For Lab Experiments

1,4-Cyclooctadiene has several advantages and limitations for lab experiments. The compound is highly reactive and can be used in a variety of chemical reactions. It is also relatively easy to synthesize and purify. However, 1,4-Cyclooctadiene is highly flammable and can be hazardous to handle. It also has a low boiling point, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions related to 1,4-Cyclooctadiene. One potential direction is the development of new catalytic reactions using 1,4-Cyclooctadiene complexes. The compound could also be used in the synthesis of new organic compounds with unique properties. Another potential direction is the use of 1,4-Cyclooctadiene in the production of electronic materials such as organic LEDs and solar cells.
Conclusion:
In conclusion, 1,4-Cyclooctadiene is an important organic compound used in various scientific research applications. The compound is synthesized through the Diels-Alder reaction and is highly reactive. It is commonly used as a ligand in coordination chemistry and in the synthesis of other organic compounds. The compound has several advantages and limitations for lab experiments and has several potential future directions for research.

Synthesis Methods

The most common method for synthesizing 1,4-Cyclooctadiene is through the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of 1,4-Cyclooctadiene, the diene is 1,3-butadiene and the dienophile is ethylene. The reaction is catalyzed by a metal catalyst such as platinum or palladium. The resulting product is then purified through distillation to obtain pure 1,4-Cyclooctadiene.

Scientific Research Applications

1,4-Cyclooctadiene is used in various scientific research applications. It is commonly used as a ligand in coordination chemistry. The compound can form complexes with metal ions, which can be used in various catalytic reactions. 1,4-Cyclooctadiene is also used in the synthesis of other organic compounds such as polymers and pharmaceuticals. The compound is also used in the production of electronic materials such as liquid crystals and conductive polymers.

properties

CAS RN

1073-07-0

Product Name

1,4-Cyclooctadiene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(1Z,4Z)-cycloocta-1,4-diene

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5-

InChI Key

DNZZPKYSGRTNGK-PQZOIKATSA-N

Isomeric SMILES

C1C/C=C\C/C=C\C1

SMILES

C1CC=CCC=CC1

Canonical SMILES

C1CC=CCC=CC1

Other CAS RN

16327-22-3

Origin of Product

United States

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